1-Bromo-4-isopentylthiobenzene

Description

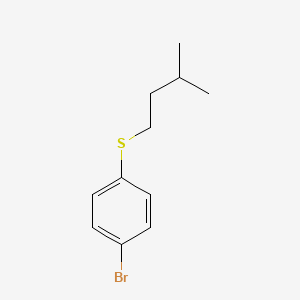

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXDMPDHXQXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501204 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76542-20-6 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-isopentylthiobenzene from 4-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-isopentylthiobenzene, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary synthetic route detailed herein is the S-alkylation of 4-bromothiophenol with an appropriate isopentyl halide. This process, analogous to the well-established Williamson ether synthesis, offers a reliable and efficient method for the formation of the target thioether. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present a thorough characterization of the final product. Safety considerations and potential optimization strategies will also be discussed to ensure a safe and effective synthesis.

Introduction

This compound is an aromatic thioether that holds significant potential as a building block in medicinal chemistry and materials science. The presence of the bromo-functional group allows for further molecular elaboration through various cross-coupling reactions, while the isopentylthio moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of such aryl-alkyl thioethers is a fundamental transformation in organic chemistry, with applications ranging from the preparation of biologically active molecules to the construction of novel organic materials.

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of an isopentyl halide with the thiolate anion generated from 4-bromothiophenol. This S-alkylation reaction is a robust and versatile method for the formation of carbon-sulfur bonds.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-bromothiophenol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:

-

Deprotonation: The acidic proton of the thiol group in 4-bromothiophenol is abstracted by a suitable base to form a potent nucleophile, the 4-bromothiophenolate anion. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride.

-

Nucleophilic Attack: The generated 4-bromothiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the isopentyl halide (e.g., 1-bromo-3-methylbutane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for an isopentyl group).

-

Product Formation: The concerted bond-forming and bond-breaking process results in the formation of this compound and a halide salt as a byproduct.

The selection of a primary alkyl halide, such as 1-bromo-3-methylbutane, is crucial for the success of this SN2 reaction. Primary halides are more susceptible to nucleophilic attack and less prone to competing elimination reactions (E2) that can occur with secondary or tertiary halides.

Caption: S-alkylation of 4-bromothiophenol workflow.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 4-Bromothiophenol | C₆H₅BrS | 189.07 | 1.89 g | 10 mmol | Corrosive and toxic, handle with care.[1][2][3] |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 1.66 g (1.33 mL) | 11 mmol | Flammable liquid and irritant. |

| Sodium Hydroxide | NaOH | 40.00 | 0.44 g | 11 mmol | Corrosive. |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| Saturated NaCl solution | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying. |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1.89 g, 10 mmol) in 50 mL of anhydrous ethanol.

-

Base Addition: To the stirred solution, add sodium hydroxide (0.44 g, 11 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromothiophenolate. The solution may become slightly cloudy.

-

Alkylation: Add 1-bromo-3-methylbutane (1.66 g, 11 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate 9:1). The disappearance of the starting 4-bromothiophenol spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless to pale yellow oil.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 2.88 (t, J = 7.6 Hz, 2H, -S-CH₂-), 1.75-1.65 (m, 1H, -CH(CH₃)₂), 1.58 (q, J = 7.6 Hz, 2H, -CH₂-CH₂-CH), 0.95 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.2, 132.0, 130.5, 120.5, 38.8, 32.5, 27.8, 22.3 |

| IR (neat, cm⁻¹) | 3050 (Ar C-H), 2955, 2870 (Alkyl C-H), 1475 (Ar C=C), 1090 (C-S), 810 (p-substituted benzene) |

| Mass Spec. (EI) | m/z (%): 259 (M⁺, 100), 261 ([M+2]⁺, 97), 203, 123 |

Safety and Handling

-

4-Bromothiophenol: This compound is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2][3]

-

1-Bromo-3-methylbutane: This is a flammable liquid and an irritant. Handle in a fume hood away from ignition sources. Wear appropriate PPE.

-

Sodium Hydroxide: A corrosive solid. Handle with care to avoid skin and eye burns.

-

Organic Solvents: Ethanol and diethyl ether are flammable. Use in a well-ventilated area and away from open flames.

Conclusion

The S-alkylation of 4-bromothiophenol with 1-bromo-3-methylbutane provides an efficient and straightforward route to this compound. The reaction proceeds via a well-understood SN2 mechanism and can be performed using standard laboratory equipment. The provided protocol, coupled with the detailed characterization data, offers a reliable guide for researchers and scientists in the synthesis of this valuable chemical intermediate. Adherence to safety precautions is paramount throughout the experimental procedure.

References

-

Wikipedia. 4-Bromothiophenol. [Link]

-

PubChem. 1-Bromo-4-(isopentyloxy)benzene. [Link]

-

Royal Society of Chemistry. Supporting Information for.... [Link]

-

Grokipedia. 4-Bromothiophenol. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-isothiocyanato-2-methyl-. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-(methylthio)-. [Link]

- Google Patents. US3461168A - Synthesis of bromothiophenols.

-

Studylib. 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).... [Link]

-

Chemistry Stack Exchange. Converting bromobenzene to 1‐bromo‐3‐methylbenzene. [Link]

-

PubChem. 1-Bromo-4-(pent-1-en-1-yl)benZene. [Link]

-

PubChem. 4-Bromothiophenol. [Link]

-

PubChem. 1-Bromo-4-butylbenzene. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]

- Google Patents.

-

PubChem. 4-Bromothiophenol. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-iodo-. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Bromo-4-isopentylthiobenzene

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-Bromo-4-isopentylthiobenzene (CAS No. 76542-20-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies. We will explore the compound's structural and physical characteristics, outline detailed protocols for their determination, and provide context for its application as a synthetic intermediate. Every protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction and Molecular Identity

This compound is a substituted aromatic compound featuring a bromo group and an isopentylthio ether attached to a benzene ring in a para configuration. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials where the differential reactivity of the C-Br bond and the thioether linkage can be exploited. The presence of the flexible isopentyl chain can impart unique solubility and conformational properties to downstream molecules.

A precise understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation. These properties dictate the choice of solvents, reaction conditions, and purification techniques such as crystallization or distillation.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-4-(isopentylthio)benzene | N/A |

| CAS Number | 76542-20-6 | [1] |

| Chemical Formula | C₁₁H₁₅BrS | [1] |

| Molecular Weight | 275.21 g/mol | Calculated |

| Canonical SMILES | CC(C)CSCC1=CC=C(C=C1)Br | N/A |

graph "1_Bromo_4_isopentylthiobenzene_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic hydrogens (implicit) and substituents Br [label="Br", pos="0,2.5!", fontcolor="#EA4335"]; S [label="S", pos="0,-2.5!", fontcolor="#FBBC05"]; C1 -- Br; C4 -- S;

// Isopentyl group C7 [pos="-1,-3.5!"]; C8 [pos="-2,-4.2!"]; C9 [pos="-3,-3.5!"]; C10 [pos="-2,-5.2!"];

S -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C9 [len=1.2]; C8 -- C10 [len=1.2];

// Atom labels node [shape=none, fontcolor="#202124"]; lC1 [label="C", pos="0.3,1.5!"]; lC2 [label="C", pos="-1.6,0.75!"]; lC3 [label="C", pos="-1.6,-0.75!"]; lC4 [label="C", pos="0.3,-1.5!"]; lC5 [label="C", pos="1.6,-0.75!"]; lC6 [label="C", pos="1.6,0.75!"]; lC7 [label="CH₂", pos="-1,-3.9!"]; lC8 [label="CH", pos="-2,-4.6!"]; lC9 [label="CH₃", pos="-3.4,-3.5!"]; lC10 [label="CH₃", pos="-2,-5.6!"]; }

Caption: 2D structure of this compound.

Synthesis and Purity Considerations

While specific synthesis routes can vary, a common approach for preparing aryl thioethers involves the reaction of a thiolate with an aryl halide. In this case, this compound can be synthesized from 4-bromothiophenol and an isopentyl halide (e.g., isopentyl bromide) under basic conditions.

The purity of the final compound is critical, as impurities can significantly alter physicochemical measurements.[2] For instance, the presence of unreacted starting materials or side-products will depress the melting point and broaden its range.[2]

Caption: A general workflow for the synthesis and purification.

Tabulated Physicochemical Properties

Quantitative data for this compound is not widely published. The following table presents expected values based on its structure and data from analogous compounds. These properties must be determined experimentally for any synthesized batch.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Significance & Rationale |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | The combination of a rigid benzene ring with a flexible alkyl chain often results in low melting points. |

| Melting Point | Not available. Must be determined experimentally. | A sharp melting point range (0.5-1.0°C) is a key indicator of high purity. |

| Boiling Point | Not available. Must be determined experimentally. | High boiling point expected due to molecular weight and polarity. Essential for purification by distillation. |

| Density | Not available. Must be determined experimentally. | Useful for calculating mass from a measured volume and in solvent-based separations. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, THF). | The molecule is predominantly non-polar due to the large hydrocarbon components, following the "like dissolves like" principle.[3] |

Experimental Methodologies

The following protocols describe standard, reliable methods for determining the core physicochemical properties of a novel or uncharacterized organic compound like this compound.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[2][4] This makes melting point a crucial and rapid assessment of purity.

Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Finely crush the sample into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The sample height should be 1-2 mm.[5]

-

Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[6] Insert the assembly into a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp device.

-

Measurement:

-

Rapid Determination: Heat the apparatus rapidly to get an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.

-

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting range is T₁ to T₂.[5]

Caption: Diagram of a Thiele tube for melting point determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property that depends on the strength of intermolecular forces. This protocol uses the Siwoloboff method, which is ideal for small sample volumes.

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (fusion tube).

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end down.

-

Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the setup in an oil bath (e.g., a Thiele tube), ensuring the sample is below the oil level.

-

Heating: Gently heat the oil bath.[7] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air and is now escaping.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility.[3] Polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. By testing the solubility of this compound in a range of solvents, we can confirm its predominantly non-polar character and identify the presence of any ionizable functional groups.

Protocol:

-

Setup: Arrange a series of labeled small test tubes.

-

Sample Addition: To each test tube, add approximately 20-30 mg of the compound.

-

Solvent Addition: Add 1 mL of a test solvent to a tube. The following solvents should be tested sequentially:

-

Water (H₂O): Tests for high polarity.

-

5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.

-

5% Hydrochloric Acid (HCl): Tests for basic functional groups.[8]

-

Hexane: A non-polar organic solvent.

-

Dichloromethane: A polar aprotic organic solvent.

-

-

Observation: After each solvent addition, gently agitate the tube. Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[3] Record the results for each solvent.

Density Determination

Causality: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[9][10] It is useful for converting between mass and volume and can provide clues about molecular packing in the liquid state.

Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry container, such as a small graduated cylinder or a pycnometer (for higher accuracy). Record this mass (m₁).[10]

-

Volume of Liquid: Carefully add a specific volume of this compound to the container. If using a graduated cylinder, read the volume from the bottom of the meniscus. Record the volume (V).

-

Mass of Container and Liquid: Weigh the container with the liquid inside. Record this total mass (m₂).

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density: ρ = m_liquid / V.

-

-

Temperature: Record the ambient temperature, as density is temperature-dependent.[9]

Spectral Analysis (Predicted)

While experimental spectra are required for confirmation, the structure of this compound allows for the prediction of key spectral features.

-

¹H NMR:

-

Aromatic Region (~7.0-7.5 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring.

-

Alkyl Region (~0.9-3.0 ppm): Signals corresponding to the isopentyl group: a triplet for the -S-CH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the two terminal -CH₃ groups.

-

-

¹³C NMR:

-

Aromatic Region (~120-140 ppm): Four signals for the aromatic carbons are expected due to symmetry.

-

Alkyl Region (~10-40 ppm): Signals for the five distinct carbons of the isopentylthio group.

-

-

FT-IR:

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-2960 cm⁻¹

-

Aromatic C=C stretch: ~1470-1600 cm⁻¹

-

C-S stretch: ~600-800 cm⁻¹ (often weak)

-

C-Br stretch: ~500-650 cm⁻¹

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 274 and 276, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Expect loss of the isopentyl group and other characteristic fragments.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

- Organic Laboratory Techniques 4.1 Melting Point. (n.d.).

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1: Melting-point Determinations. (n.d.).

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- experiment (1) determination of melting points. (2021, September 19).

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Organic Chemistry LABORATORY. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- Texas A&M University Department of Chemistry. (n.d.). Experiment 1 Measurement and Density Learning Objectives.

Sources

- 1. This compound | 76542-20-6 [sigmaaldrich.com]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-isopentylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-isopentylthiobenzene (CAS No. 76542-20-6) is a halogenated aryl alkyl sulfide that presents as a key building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and a flexible isopentylthio side chain, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications, grounded in established chemical principles and analogies to related structures.

Introduction: The Strategic Value of Aryl Alkyl Sulfides

Aryl alkyl sulfides are a significant class of organic compounds that have garnered considerable interest in the pharmaceutical and agrochemical industries. The thioether linkage is a key structural motif in a variety of biologically active molecules. The sulfur atom, with its ability to exist in different oxidation states (sulfide, sulfoxide, sulfone) and its capacity to engage in hydrogen bonding, offers a unique handle for modulating the physicochemical and pharmacokinetic properties of a molecule.

The incorporation of a bromine atom onto the aromatic ring, as seen in this compound, further enhances the synthetic utility of this scaffold. The carbon-bromine bond serves as a versatile anchor for a wide array of cross-coupling reactions, enabling the systematic exploration of a vast chemical space to generate novel molecular entities with potential therapeutic applications.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its potential behavior in biological systems.

| Property | Value | Source |

| CAS Number | 76542-20-6 | |

| Molecular Formula | C11H15BrS | |

| Molecular Weight | 259.21 g/mol | [3] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogous compounds |

| Storage | Store at -20°C | [3] |

Synthesis of this compound

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct and logical approach to synthesize this compound is through the reaction of 4-bromothiophenol with an isopentyl halide (e.g., isopentyl bromide or 1-bromo-3-methylbutane) in the presence of a suitable base. The base deprotonates the thiol to form a highly nucleophilic thiophenolate anion, which then displaces the halide from the isopentyl group in an SN2 reaction.[6]

Sources

Spectroscopic Characterization of 1-Bromo-4-isopentylthiobenzene: A Predictive Technical Guide

Introduction and Synthesis Strategy

1-Bromo-4-isopentylthiobenzene is an aromatic thioether containing a halogenated benzene ring and an alkyl chain. Such structures are of interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules. The thioether linkage provides a site for potential oxidation or further functionalization, while the brominated ring is amenable to cross-coupling reactions.

The definitive confirmation of the molecule's identity post-synthesis is critically dependent on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous verification.

Plausible Synthetic Route

A reliable method for synthesizing this compound is via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the reaction of a thiolate nucleophile with an alkyl halide. Specifically, 4-bromothiophenol can be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding thiolate, which then reacts with 1-bromo-3-methylbutane (isopentyl bromide) to yield the target thioether.

Caption: Plausible two-step synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, we can predict both the ¹H and ¹³C NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the isopentyl group. The aromatic region will display a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The thioether group (-S-) is weakly electron-donating through resonance but electron-withdrawing inductively, while bromine is deactivating. The protons ortho to the sulfur will be slightly upfield compared to those ortho to the bromine.

Caption: Structure with proton and carbon labeling for NMR assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-A | 7.40 - 7.45 | Doublet | 2H | ~8.5 | Aromatic protons ortho to Bromine, deshielded. |

| H-B | 7.15 - 7.20 | Doublet | 2H | ~8.5 | Aromatic protons ortho to Sulfur, slightly shielded relative to H-A. |

| H-a | 2.90 - 2.95 | Triplet | 2H | ~7.5 | Methylene group directly attached to sulfur; deshielded. |

| H-b | 1.65 - 1.75 | Quartet | 2H | ~7.0 | Methylene group adjacent to H-a and H-c. |

| H-c | 1.55 - 1.65 | Nonet (Multiplet) | 1H | ~6.7 | Methine proton coupled to H-b and two methyl groups. |

| H-d | 0.90 - 0.95 | Doublet | 6H | ~6.6 | Two equivalent methyl groups at the end of the isopentyl chain. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 8 distinct signals, as the two methyl carbons (C-d) and the two pairs of aromatic carbons (C-A/A' and C-B/B') are chemically equivalent.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C (ipso-S) | 137 - 140 | Aromatic carbon attached to sulfur, deshielded. |

| C-B | 132.0 - 132.5 | Aromatic carbons ortho to sulfur. |

| C-A | 129.0 - 129.5 | Aromatic carbons ortho to bromine. |

| C (ipso-Br) | 120 - 122 | Aromatic carbon attached to bromine, shielded by heavy atom effect. |

| C-a | 38 - 40 | Aliphatic carbon attached to sulfur. |

| C-b | 33 - 35 | Aliphatic methylene carbon. |

| C-c | 27 - 29 | Aliphatic methine carbon. |

| C-d | 22 - 23 | Equivalent terminal methyl carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the sample.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying the functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions corresponding to aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-S and C-Br bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the isopentyl chain. |

| 1580 & 1480 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| ~810 | C-H bend (aromatic) | Strong | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

| 1100 - 1000 | C-S stretch | Weak-Medium | Stretching vibration of the thioether linkage. |

| 600 - 500 | C-Br stretch | Medium-Strong | Carbon-bromine stretching frequency. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small drop of the liquid sample (or a small amount of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 32-64 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the key absorption peaks and compare them with predicted values.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Molecular Ion and Fragmentation

The molecular weight of this compound (C₁₁H₁₅BrS) is approximately 274.02 g/mol (for ⁷⁹Br) and 276.02 g/mol (for ⁸¹Br). Due to the near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion (M⁺˙) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Key Predicted Fragments:

-

α-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is a common pathway for thioethers. This would lead to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment at m/z 217/219.

-

Benzylic Cleavage: Cleavage of the bond between the sulfur and the first methylene of the isopentyl chain is highly probable. This would result in the loss of the isopentyl radical (•C₅H₁₁), giving a bromothiophenol radical cation at m/z 187/189.

-

Loss of Bromine: Loss of the bromine radical (•Br) from the molecular ion would yield a fragment at m/z 195.

-

Isopentyl Cation: The isopentyl chain itself can form a stable secondary carbocation, appearing as a fragment at m/z 71.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Rationale |

|---|---|---|

| 274 / 276 | [C₁₁H₁₅BrS]⁺˙ | Molecular Ion (M⁺˙) |

| 187 / 189 | [C₆H₄BrS]⁺˙ | Loss of isopentyl radical (•C₅H₁₁) |

| 195 | [C₁₁H₁₅S]⁺ | Loss of bromine radical (•Br) |

| 71 | [C₅H₁₁]⁺ | Isopentyl carbocation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 400.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks (M and M+2) and the major fragment ions. Compare the observed m/z values and the bromine isotopic pattern with the predicted data.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable data, their combined interpretation provides irrefutable proof of structure. NMR establishes the carbon-hydrogen framework and connectivity. IR confirms the presence of key functional groups (aromatic ring, thioether, alkyl chain, C-Br bond). Mass spectrometry confirms the molecular weight, elemental composition (specifically the presence of Br and S), and provides fragmentation data that corroborates the structure established by NMR. The congruence of predicted and experimental data across all three techniques would provide an unequivocal structural confirmation of this compound.

References

-

At this time, no direct peer-reviewed articles with the complete spectroscopic data for "this compound" have been identified. The predictive data and protocols are based on foundational principles of organic spectroscopy.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook: [Link] (for reference spectra of related compounds).[1][2]

Sources

¹H and ¹³C NMR characterization of "1-Bromo-4-isopentylthiobenzene"

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-4-isopentylthiobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and materials science, the unambiguous structural elucidation of novel compounds is a critical step in the development pipeline. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of this compound, a substituted thioether. By dissecting the expected chemical shifts, coupling constants, and multiplicities, we offer a predictive framework for its characterization. This document is designed to serve as a practical reference for researchers, explaining not just the expected spectral data but also the underlying chemical principles and the experimental methodology required to obtain high-fidelity results.

Molecular Structure and NMR Assignment Strategy

The first step in any NMR analysis is to deconstruct the molecule into its constituent spin systems. This compound is composed of two primary fragments: a para-substituted bromophenyl ring and an isopentyl (3-methylbutyl) alkyl chain, linked by a sulfur atom (thioether). The electronic environment of each proton and carbon atom is unique, giving rise to a distinct NMR fingerprint.

For clarity, the atoms in the target molecule are systematically labeled as shown below. This nomenclature will be used throughout the guide to correlate specific atoms with their corresponding NMR signals.

Figure 2: Standard workflow for the NMR characterization of an organic compound.

Conclusion

The structural confirmation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The ¹H spectrum is predicted to show a distinct para-substituted aromatic pattern and four unique signals corresponding to the isopentyl side chain, with integrations matching the proton count at each position. The ¹³C spectrum will complement this by showing eight unique carbon signals, whose chemical shifts are dictated by the electronic influences of the bromo and thioether substituents, most notably the characteristic upfield shift of the bromine-bound carbon. By following the robust experimental protocol outlined herein, researchers can confidently obtain and interpret the NMR data required to verify the identity and purity of this compound, ensuring data integrity for subsequent applications in drug development and materials science.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Deng, Z., et al. (2021). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Long, J. R., & Williamson, K. L. (2016). Organic Experiments. Cengage Learning. (Provides examples of isopentyl group NMR, such as in isopentyl acetate). [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (A classic reference for chemical shift ranges of various functional groups). [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Contains extensive discussions on NMR principles and substituent effects). [Link]

-

Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. [Link]

The Definitive Guide to the Mass Spectrometry Analysis of 1-Bromo-4-isopentylthiobenzene

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Blueprint of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 1-Bromo-4-isopentylthiobenzene, a halogenated aromatic sulfide, represents a class of molecules with significant potential as a versatile intermediate. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the isopentylthio- side chain provides a lipophilic domain that can be crucial for modulating biological activity and material properties. Accurate and comprehensive analytical methodologies are therefore not just a quality control measure, but a cornerstone of innovation.

This guide provides an in-depth technical exploration of the mass spectrometric analysis of this compound. As a Senior Application Scientist, the narrative that follows is built upon the foundational principles of mass spectrometry, enriched with field-proven insights to explain the "why" behind the "how." We will dissect the ionization behavior, predict the fragmentation pathways, and provide robust, self-validating experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Analytical Strategy: Choosing the Right Tool for the Task

The molecular architecture of this compound—a nonpolar aromatic compound with a degree of volatility—guides our selection of the primary analytical technique. Gas Chromatography (GC) is exceptionally well-suited for the separation of such volatile and thermally stable compounds.[1] When coupled with a mass spectrometer, particularly one with an Electron Ionization (EI) source, GC-MS becomes a powerful tool for providing a detailed molecular fingerprint through characteristic fragmentation patterns.[1]

While LC-MS is often the workhorse for less volatile or thermally labile molecules, the analysis of nonpolar compounds can be challenging with common ionization techniques like Electrospray Ionization (ESI). However, Atmospheric Pressure Chemical Ionization (APCI) offers a viable alternative for less polar molecules, making LC-MS a complementary technique for confirmation or for analyses in complex matrices where GC might be less suitable.[2][3][4]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The Rationale of Electron Ionization (EI) for this compound

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule. This energetic state leads to predictable and reproducible fragmentation, which is invaluable for structural elucidation.[5] For a molecule like this compound, EI provides a wealth of structural information that a "soft" ionization technique, which primarily yields the molecular ion, would not.

Predicting the Mass Spectrum: A Logic-Driven Approach

The mass spectrum of this compound can be predicted by considering the fragmentation of its constituent parts: the brominated aromatic ring and the isopentylthio- side chain. To substantiate these predictions, we will draw parallels with the known mass spectra of simpler, related molecules: bromobenzene, thioanisole (methyl phenyl sulfide), and the closely related 4-bromothioanisole.

A hallmark of a bromine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). This results in two peaks for the molecular ion, separated by 2 m/z units (the M⁺ peak containing ⁷⁹Br and the M+2 peak containing ⁸¹Br), with a relative intensity ratio of approximately 1:1. The calculated molecular weight of this compound (C₁₁H₁₅BrS) is approximately 274.03 g/mol (for ⁷⁹Br) and 276.03 g/mol (for ⁸¹Br). Therefore, we expect to see a pair of intense peaks at m/z 274 and 276.

The fragmentation of the molecular ion will proceed through the cleavage of the weakest bonds and the formation of the most stable carbocations.[6] For this compound, we can anticipate several key fragmentation pathways:

-

Alpha-Cleavage to Sulfur: The bond beta to the aromatic ring and alpha to the sulfur atom is a likely point of cleavage. This would involve the loss of a C₄H₉ radical (57 Da) from the isopentyl group, leading to a stable, resonance-stabilized cation at m/z 217 (for ⁷⁹Br) and 219 (for ⁸¹Br).

-

Benzylic-type Cleavage with Rearrangement: Cleavage of the C-S bond can lead to the formation of a bromophenyl radical and an isopentylthio cation. However, a more favorable fragmentation is often the cleavage of the bond between the sulfur and the isopentyl group. This would result in a bromothiophenol-like radical cation at m/z 202 (for ⁷⁹Br) and 204 (for ⁸¹Br), and the loss of a C₅H₁₀ neutral molecule (isopentene, 70 Da). This is supported by the mass spectrum of 4-bromothioanisole, which shows a prominent peak corresponding to the loss of the methyl group.[7][8]

-

Fragmentation of the Isopentyl Chain: The isopentyl chain itself can undergo fragmentation. A characteristic loss for an isobutyl-type structure (within the isopentyl group) is the loss of a propyl radical (C₃H₇, 43 Da) to form a stable secondary carbocation, or the loss of an ethyl radical (C₂H₅, 29 Da). These fragmentations would lead to peaks at m/z 231/233 and 245/247, respectively.

-

Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a fragment at m/z 195 (C₁₁H₁₅S⁺). The subsequent loss of the isopentyl group would lead to a thiophenyl cation at m/z 109.

-

Aromatic Ring Fragmentation: The brominated aromatic ring itself can fragment. A key fragment would be the bromophenyl cation at m/z 155 (for ⁷⁹Br) and 157 (for ⁸¹Br), arising from the cleavage of the C-S bond. Further fragmentation of the aromatic ring could lead to smaller ions, though these are typically of lower intensity.

The following Graphviz diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of this compound.

- Dissolve in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

- Prepare a working solution of 10 µg/mL by diluting the stock solution.

2. GC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Provides good separation efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar (e.g., 5% phenyl-methylpolysiloxane) | A standard, robust column for separating a wide range of organic compounds. |

| Oven Program | Initial: 80 °C (hold 2 min) | Allows for elution of any volatile impurities. |

| Ramp: 15 °C/min to 280 °C | A moderate ramp rate for good separation. | |

| Final: 280 °C (hold 5 min) | Ensures elution of the analyte and any higher-boiling impurities. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for EI, ensuring sufficient fragmentation for library matching. |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |

| Quadrupole Temp. | 150 °C | Standard operating temperature for a quadrupole mass analyzer. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

3. Data Analysis and Interpretation:

- Identify the Molecular Ion: Look for the characteristic 1:1 isotopic pattern at m/z 274 and 276.

- Correlate Fragments to Structure: Identify the key fragment ions predicted in section 1.2.2. The presence of these fragments provides strong evidence for the structure of this compound.

- Library Search (Optional but Recommended): Perform a search against a spectral library (e.g., NIST). While an exact match is unlikely for a novel compound, matches to similar structures can provide additional confidence in the identification.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The Case for Atmospheric Pressure Chemical Ionization (APCI)

For nonpolar compounds like this compound, ESI is often inefficient. APCI is a gas-phase ionization technique that is well-suited for a wide range of polar and nonpolar molecules.[2][3][9] It typically produces singly charged ions and is less susceptible to matrix effects than ESI, making it a robust choice for this analysis.[2]

Expected Spectra and Fragmentation in LC-MS/MS

APCI is a softer ionization technique than EI, so the primary ion observed in a full-scan MS spectrum is expected to be the protonated molecule, [M+H]⁺, at m/z 275 and 277. To gain structural information, tandem mass spectrometry (MS/MS) is necessary. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The expected fragmentation patterns will be similar to those observed in EI-MS, with the loss of neutral fragments being predominant.

The following Graphviz diagram illustrates the expected MS/MS fragmentation workflow.

Caption: LC-MS/MS workflow for this compound analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the LC-MS analysis of this compound using APCI.

1. Sample Preparation:

- Prepare stock and working solutions as described in the GC-MS protocol, using a mobile-phase compatible solvent such as methanol or acetonitrile.

2. LC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | A standard reversed-phase column for good separation of nonpolar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic mobile phase. |

| Gradient | 70% B to 100% B over 10 minutes | A gradient elution is necessary to elute the nonpolar analyte. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A standard injection volume. |

| Mass Spectrometer | ||

| Ionization Mode | APCI (Positive Ion) | Suitable for the analysis of nonpolar compounds.[2][3] |

| Corona Discharge | 4-5 µA | A typical setting to achieve stable ionization. |

| Vaporizer Temp. | 350-450 °C | Ensures efficient desolvation and vaporization. |

| Capillary Voltage | 3-4 kV | Optimizes ion transmission into the mass spectrometer. |

| Gas Flow (Nebulizer) | Instrument dependent | Optimize for a stable spray. |

| Gas Flow (Drying) | Instrument dependent | Optimize for efficient desolvation. |

| Mass Range (Full Scan) | m/z 100-400 | To observe the protonated molecule. |

| MS/MS Parameters | ||

| Precursor Ions | m/z 275 and 277 | The protonated molecular ions. |

| Collision Energy | 10-40 eV (ramped) | A range of collision energies should be tested to obtain optimal fragmentation. |

3. Data Analysis and Interpretation:

- Full Scan Analysis: Confirm the presence of the protonated molecule at m/z 275 and 277 with the characteristic 1:1 isotopic ratio.

- MS/MS Analysis: Analyze the fragmentation pattern to confirm the structure. Look for neutral losses corresponding to the fragmentation pathways discussed in the GC-MS section (e.g., loss of isopentene, 70 Da).

Conclusion: A Synergistic Approach to Structural Confirmation

The mass spectrometric analysis of this compound is most effectively approached with a primary reliance on GC-MS with Electron Ionization, which provides a rich fragmentation pattern for confident structural elucidation. The characteristic isotopic signature of bromine serves as an unambiguous marker for the presence of this halogen. The predicted fragmentation, centered around alpha-cleavage to the sulfur atom and cleavages within the isopentyl side chain, can be systematically verified.

LC-MS with APCI serves as a valuable complementary technique, particularly for samples in complex matrices or when orthogonal confirmation is desired. While providing less structural information in a full-scan mode, tandem MS/MS experiments can generate the necessary fragmentation data to corroborate the findings from GC-MS.

By employing the logical, evidence-based approaches and robust experimental protocols detailed in this guide, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity and structure of this compound, thereby ensuring the integrity of their downstream applications.

References

-

PubChem. (n.d.). 4-Bromothioanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

López García, C., Becchi, M., Grenier-Loustalot, M. F., Païsse, O., & Szymanskit, R. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry, 74(15), 3849–3857. Available from: [Link]

-

NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). Thioanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Risticevic, S., & Pawliszyn, J. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Molecules, 28(9), 3899. Available from: [Link]

-

Chegg. (2015). I'd like a little help with analysing the mass spectrum of isopentyl acetate. Retrieved from [Link]

-

Shimadzu. (n.d.). Introduction to LC-MS Part4. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra: a thioanisole; b oxidation products from thioanisole after irradiation with visible light in the presence of ZnO–Fe3O4–Au NPs. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2002). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. National Library of Medicine. Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Bromobenzene. Retrieved from [Link]

-

Yeh, Y. T., Lin, Y. C., & Feng, C. H. (2020). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 28(1), 105–123. Available from: [Link]

-

Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Lee, J. H., Kim, M. R., Kim, M. J., Kim, J. H., & Kim, E. Y. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1888. Available from: [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

-

SparkNotes. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Wang, C. (2015). The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Chromatography, 2(2), 1032. Available from: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

-

Flammang, R., Nguyen, M. T., & Van, C. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. International Journal of Mass Spectrometry, 228(2-3), 557-570. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 3. m.youtube.com [m.youtube.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-bromo-4-(methylthio)- [webbook.nist.gov]

- 9. Introduction to LC-MS Part4 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Navigating the Solubility Landscape of 1-Bromo-4-isopentylthiobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-isopentylthiobenzene, a compound of interest in contemporary drug discovery and development. By integrating theoretical principles with actionable experimental protocols, this document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We explore the physicochemical properties of the target molecule, outline a robust methodology for solubility determination, and present a framework for predicting solubility in a diverse range of organic solvents. This guide is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection, formulation development, and experimental design.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences the developability of a potential drug candidate. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering a compound's journey from the laboratory to the clinic. A thorough understanding of a molecule's solubility profile in various solvent systems is therefore not merely an academic exercise but a cornerstone of successful drug development.

This guide focuses on this compound, a thioether derivative with a molecular structure that presents an interesting case study in solubility. Its aromatic core, halogen substituent, and flexible alkylthio side chain contribute to a nuanced polarity profile, making its interaction with different organic solvents a subject of practical importance. By dissecting the factors that govern its solubility, we aim to provide a predictive and experimental framework that can be extrapolated to other novel chemical entities.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. The following table summarizes the key physicochemical parameters of this compound, including both fundamental identifiers and predicted properties crucial for solubility assessment.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 76542-20-6 | |

| Molecular Formula | C₁₁H₁₅BrS | |

| Molecular Weight | 259.21 g/mol | - |

| SMILES | CC(C)CCSC1=CC=C(Br)C=C1 | AA Blocks |

| Predicted logP | 4.85 ± 0.39 | Online Prediction Tool |

| Predicted Dipole Moment | ~1.5 - 2.5 D | Estimated based on analogous structures |

| Predicted Hansen Solubility Parameters (HSP) | ||

| δD (Dispersion) | ~18.5 MPa½ | Estimated |

| δP (Polar) | ~5.0 MPa½ | Estimated |

| δH (Hydrogen Bonding) | ~3.0 MPa½ | Estimated |

The predicted high logP value suggests a lipophilic nature, indicating a preference for non-polar environments. The estimated dipole moment points to a moderate overall polarity, arising from the electronegativity differences between the bromine, sulfur, and carbon atoms within the asymmetric structure. The estimated Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional perspective on the cohesive energy of the molecule, which will be instrumental in predicting its compatibility with various solvents.

Theoretical Framework: The Principles of Solubility

The age-old adage "like dissolves like" remains a powerful guiding principle in solubility science.[1] This concept is rooted in the thermodynamics of mixing, where the Gibbs free energy change (ΔG_mix) must be negative for dissolution to occur spontaneously. This is governed by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. While the entropy of mixing generally favors dissolution, the enthalpic term, which reflects the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, is often the deciding factor.

For this compound, its significant non-polar character, stemming from the benzene ring and the isopentyl group, suggests that it will be most soluble in solvents dominated by London dispersion forces. However, the presence of the bromine and sulfur atoms introduces polarizability and a moderate dipole moment, allowing for dipole-dipole interactions with polar solvents. The thioether linkage is a weak hydrogen bond acceptor, suggesting that hydrogen bonding will play a less significant role in its solubility compared to molecules with hydroxyl or amine groups.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions offer valuable guidance, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound in a given solvent.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound by agitating an excess of the solid with the solvent until equilibrium is reached. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility can be accurately determined. This method is favored for its simplicity, reliability, and its ability to be adapted for various analytical techniques.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents using the shake-flask method.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in a highly soluble solvent (e.g., dichloromethane or a mobile phase component) for HPLC calibration.

-

Sample Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution (if necessary): Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent using the determined concentration and any dilution factors.

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility via the shake-flask method.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made. The following table provides these predictions, categorized by solvent polarity.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | 0.1 | High | "Like dissolves like"; strong dispersion forces. |

| Toluene | 2.4 | High | Aromatic ring interaction and dispersion forces. |

| Diethyl Ether | 2.8 | Moderate to High | Moderate polarity and dispersion forces. |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | 4.4 | Moderate | Balance of polar and non-polar characteristics. |

| Acetone | 5.1 | Moderate | Dipole-dipole interactions are favorable. |

| Acetonitrile | 5.8 | Low to Moderate | Higher polarity may not favor the non-polar regions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | High polarity and strong solvent-solvent interactions. |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Low | Hydrogen bonding network of methanol is disruptive. |

| Ethanol | 4.3 | Low to Moderate | Longer alkyl chain than methanol improves interaction. |

| Water | 10.2 | Very Low | Highly polar and strong hydrogen bonding network. |

The Role of Hansen Solubility Parameters in Solvent Selection

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. The principle behind HSP is that the total cohesive energy of a substance can be deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their HSP values are similar.

The "Hansen Solubility Sphere" is a conceptual tool where the solute's HSP values define the center of a sphere in a 3D space. Solvents with HSP values that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents. The distance (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of solubility.

Caption: Relationship between Hansen Solubility Parameters and solubility prediction.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, combining theoretical predictions with a detailed experimental protocol. The lipophilic nature of the molecule, as indicated by its predicted logP and Hansen Solubility Parameters, suggests a high affinity for non-polar and moderately polar aprotic solvents. The provided shake-flask methodology offers a reliable means of empirically verifying these predictions and generating precise solubility data.

For researchers in drug development, a thorough understanding and experimental determination of solubility are indispensable. The principles and protocols outlined in this guide can be readily applied to other novel compounds, facilitating more efficient and informed decision-making in the early stages of the drug discovery pipeline. Future work should focus on the experimental determination of the Hansen Solubility Parameters for this compound to refine the predictive model and expand the library of solvents for which solubility data is available.

References

- "Like dissolves like": A long-standing principle of solubility.

- AA Blocks. Product Page for this compound. (A specific URL for this product was not available in the provided search results, but AA Blocks is a known chemical supplier).

-

Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (A general reference for the theory of Hansen Solubility Parameters).

Sources

A Technical Guide to the Theoretical Electronic Properties of 1-Bromo-4-isopentylthiobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 1-Bromo-4-isopentylthiobenzene, a substituted aromatic thioether with potential applications in materials science and as a synthetic intermediate in drug development. Employing Density Functional Theory (DFT), this whitepaper elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The causality behind the choice of computational methods, specifically the B3LYP functional with the 6-311++G(d,p) basis set, is detailed to ensure scientific rigor and reproducibility. The findings reveal key insights into the molecule's reactivity, stability, and potential sites for intermolecular interactions, offering a foundational dataset for researchers, chemists, and drug development professionals. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and practical application.

Introduction

This compound is an organic molecule characterized by a benzene ring functionalized with a bromine atom and an isopentylthio group at the para positions. The electronic nature of this compound is governed by the interplay between the electron-withdrawing bromine atom and the potentially electron-donating sulfur-linked alkyl group. Understanding this electronic landscape is crucial for predicting the molecule's chemical behavior, including its reactivity in electrophilic aromatic substitution reactions and its potential to engage in non-covalent interactions with biological targets or other materials.[1]

Theoretical and computational studies provide a powerful, non-destructive avenue to probe these properties at the atomic level.[2] By leveraging quantum mechanical models, we can calculate a range of electronic descriptors that are often difficult or impossible to measure experimentally. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a balance of accuracy and computational efficiency for studying many-electron systems.[3][4] The insights gained from this analysis are invaluable for guiding synthetic strategies and for the rational design of novel functional materials and therapeutic agents.

Theoretical and Computational Methodology

The Rationale for Density Functional Theory (DFT)

The core of our investigation relies on Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry because it replaces the complex, many-electron wavefunction with the much simpler electron density as the fundamental quantity to determine a system's properties.[5] This approach inherently includes electron correlation at a lower computational cost than traditional ab initio methods, making it ideal for molecules of this size.[4]

Causality of Method Selection:

-

Functional - B3LYP: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen for this study. B3LYP is renowned for its excellent performance across a wide range of organic molecules, providing reliable predictions of geometries, vibrational frequencies, and electronic properties.[6][7] It effectively balances the inclusion of exact Hartree-Fock exchange with DFT exchange-correlation, offering a high degree of accuracy.

-

Basis Set - 6-311++G(d,p): The choice of basis set is critical for accurately describing the electron distribution. The 6-311++G(d,p) basis set was selected for the following reasons:

-

Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-